trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound primarily used as a direct dye. Direct dyes are widely employed in the textile industry for dyeing cotton, viscose, silk, and hemp. This compound is also used in the non-textile industry for coloring paper, leather, wood, and in writing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process is optimized for high efficiency and minimal waste, adhering to green chemistry principles. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific pH levels, temperatures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. Oxidation typically yields quinones, reduction produces amines, and substitution introduces new functional groups into the aromatic rings.
Scientific Research Applications
Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Utilized in the development of new dyes and pigments for textiles, inks, and coatings.
Mechanism of Action
The mechanism of action of trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves its interaction with substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. The molecular targets include various functional groups on the substrates, leading to strong binding and effective coloring properties.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Trisodium 5-amino-3-[5-[(5-chloro-2,6-difluoro-pyrimidin-4-yl)amino]-2-sulfonato-phenyl]azo-4-hydroxy-6-(4-sulfamoylphenyl)azo-naphthalene-2,7-disulfonate
Uniqueness
Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which provide distinct coloring properties and binding affinities. Its structure allows for versatile applications in various industries, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C26H17ClN7Na3O10S3 |
---|---|
Molecular Weight |
788.1 g/mol |
IUPAC Name |
trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChI Key |
JGIGXKSJLSQJGQ-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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